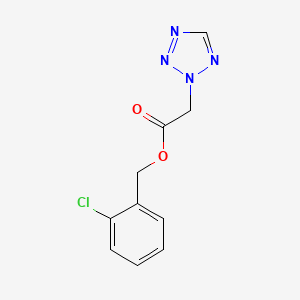

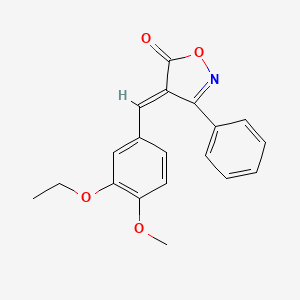

![molecular formula C22H27N3O3 B5502354 1-benzyl-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5502354.png)

1-benzyl-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-piperidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, often starting with the formation of a core piperidine structure followed by functionalization with various substituents to achieve the desired compound. An example includes the synthesis of carbon-14 labelled N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide, indicating a complex synthetic pathway that could be analogous to the synthesis of our compound of interest (Gawell, 2003).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals the importance of the piperidine core and its substituents in determining the molecule's properties and potential biological activity. Crystal structure analyses, such as those conducted on related compounds, can provide valuable information on the conformation and stereochemistry essential for activity (Gayathri et al., 2009).

Chemical Reactions and Properties

The chemical reactions and properties of this compound likely involve interactions between the piperidine nitrogen and other functional groups, influencing its chemical stability, reactivity, and potential as a ligand for biological targets. For instance, studies on benzamides of N,N-disubstituted ethylenediamines reveal insights into the structure-activity relationships essential for neuroleptic activity, which could be relevant for understanding the behavior of our compound (Sumio et al., 1981).

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties and Clinical Applications

1. Gastrointestinal Motility Disorders Treatment

Metoclopramide, a compound with a similar structural framework, is extensively studied for its pharmacological properties, including its application in treating various gastrointestinal disorders. It is advocated for use in gastrointestinal diagnostics, treating vomiting of different etiologies, facilitating duodenal intubation and biopsy, and assisting in emergency endoscopy in upper gastrointestinal hemorrhage. It also has applications in reducing post-operative vomiting and radiation sickness. Its mechanism involves enhancing the motility of the gastrointestinal tract, affecting the resting tone of the oesophageal sphincter, and accelerating gastric emptying, among others (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).

2. Prokinetic Agent in Gastrointestinal Motility Disorders

Cisapride, chemically related to metoclopramide, acts as a prokinetic agent facilitating or restoring motility throughout the length of the gastrointestinal tract. Its specificity for enhancing acetylcholine release in the myenteric plexus of the gut without central depressant or antidopaminergic effects makes it beneficial in improving healing rates and symptoms in patients with reflux oesophagitis and other motility disorders (McCallum, Prakash, Campoli-Richards, & Goa, 2012).

3. Antineoplastic Agents

Compounds structurally similar to the specified chemical, such as 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, have been identified as potential antineoplastic agents. These compounds exhibit cytotoxic properties often more potent than contemporary anticancer drugs, demonstrating tumor-selective toxicity and the ability to act as modulators of multi-drug resistance. Their mechanisms include apoptosis induction, generation of reactive oxygen species, activation of certain caspases, and affecting mitochondrial functions (Hossain, Enci, Dimmock, & Das, 2020).

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-benzyl-N-[2-methoxy-5-(methylcarbamoyl)phenyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c1-23-21(26)18-8-9-20(28-2)19(14-18)24-22(27)17-10-12-25(13-11-17)15-16-6-4-3-5-7-16/h3-9,14,17H,10-13,15H2,1-2H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHJQAVUZHODEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

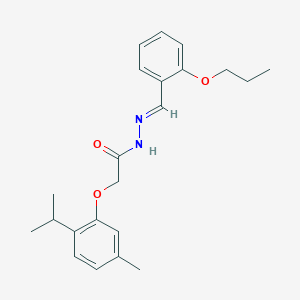

![5-bromo-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5502295.png)

![(1R*,5R*)-6-(1H-benzimidazol-2-ylcarbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5502302.png)

![4-pyrido[3,4-b]pyrazin-3-ylphenol](/img/structure/B5502313.png)

![methyl 4-[(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]benzoate](/img/structure/B5502332.png)

![4-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5502334.png)

![rel-(1S,5R)-3-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5502337.png)

![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5502362.png)

![5-acetyl-1'-[5-(methoxymethyl)-2-furoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5502373.png)